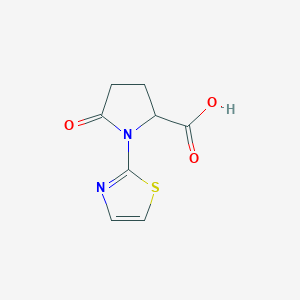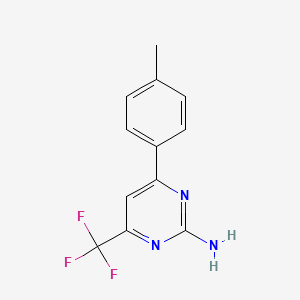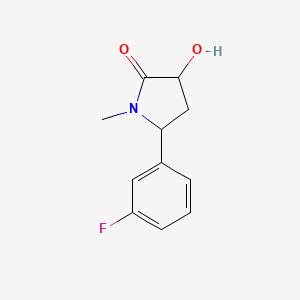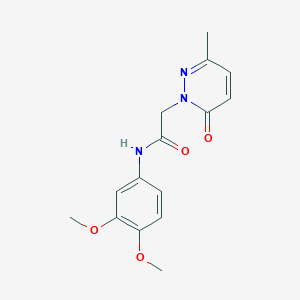
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD07189666 is a chemical compound identified by its unique identifier in the Molecular Formula Chemical Database (MFCD)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07189666 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD07189666 is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors and continuous flow processes to enhance efficiency and reduce costs. The industrial production also emphasizes safety and environmental considerations, ensuring that the processes are sustainable and comply with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD07189666 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions involving MFCD07189666 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
MFCD07189666 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD07189666 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C15H18N4O |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methylpropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H18N4O/c1-9(2)7-19-8-12(20)13(14(19)16)15-17-10-5-3-4-6-11(10)18-15/h3-6,9,16,20H,7-8H2,1-2H3,(H,17,18) |
Clé InChI |
NLOCXRZASPYXOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)

![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)


![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
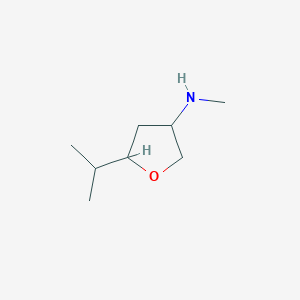

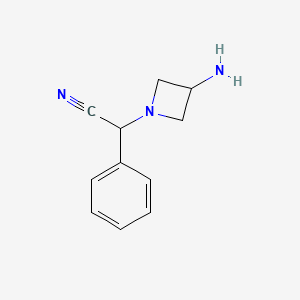
![2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14879616.png)
